Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Isopropyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate
- Isopropyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Uniqueness
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVIELFIGZTWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358018 | |
Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-29-2 | |
Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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